Pai-2

Enzyme kinetics Serpin biochemistry Fibrinolysis

Plasminogen activator inhibitor type-2 (PAI-2), encoded by the SERPINB2 gene, is a member of the Ov-serpin (clade B) subfamily of serine protease inhibitors. PAI-2 functions as an inhibitor of both urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA).

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B15568229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePai-2
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
InChIKeyVFFNZZXXTGXBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PAI-2 (SERPINB2) Procurement Guide: Differentiated Serpin for Cancer Research and Fibrinolysis Studies


Plasminogen activator inhibitor type-2 (PAI-2), encoded by the SERPINB2 gene, is a member of the Ov-serpin (clade B) subfamily of serine protease inhibitors . PAI-2 functions as an inhibitor of both urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA) . A distinguishing structural feature is a 33-amino acid interhelical CD-loop absent in PAI-1, which impacts recombinant protein production [1]. PAI-2 exists in both a non-glycosylated 47 kDa intracellular form and a glycosylated 60 kDa secreted form, and is expressed in monocytes, macrophages, keratinocytes, and trophoblasts .

Why PAI-2 Cannot Be Substituted with PAI-1 or Other Serpins in Research Applications


Substitution of PAI-2 with the more abundant PAI-1 is not scientifically valid due to fundamental differences in biochemical properties and biological outcomes. PAI-1 and PAI-2 exhibit markedly divergent association rate constants (k values) for inhibition of uPA and tPA, with PAI-1 demonstrating 8.5-fold to 1200-fold higher rates depending on the target protease [1]. Additionally, the two serpins differ in receptor-mediated endocytosis: PAI-1 enhances tPA endocytosis while PAI-2 does not, due to the absence of a high-affinity LDLR binding motif in PAI-2 [2]. Crucially, in cancer biology, high PAI-1 expression correlates with poor prognosis, whereas high PAI-2 expression correlates with favorable outcomes [3]. These functional divergences preclude generic substitution.

PAI-2 (SERPINB2) Quantitative Differentiation Evidence: Head-to-Head Comparison Data


uPA Inhibition Kinetics: PAI-2 Is 8.5-Fold Slower Than PAI-1 for Two-Chain uPA

PAI-2 inhibits two-chain uPA with significantly slower kinetics than PAI-1. Direct head-to-head kinetic analysis demonstrated that the second-order rate constant (k) for inhibition of two-chain uPA by PAI-1 was 8.5 times higher than that by PAI-2 [1]. For single-chain tPA, the differential was even more pronounced at 1200-fold [1]. This kinetic distinction is critical for experimental design in fibrinolysis and protease inhibition studies where precise temporal control of uPA activity is required.

Enzyme kinetics Serpin biochemistry Fibrinolysis

tPA Endocytosis: PAI-2 Does Not Enhance tPA Internalization Unlike PAI-1

In human peripheral blood monocytes, PAI-1 and PAI-2 exhibit functional divergence in their ability to modulate tPA endocytosis. Surface plasmon resonance analysis revealed that both inhibitors can be internalized via LDLR family members; however, PAI-1 enhanced the endocytosis of tPA, whereas PAI-2 did not . This differential behavior is attributed to the presence of a high-affinity LDLR binding motif in the α-helix D of PAI-1 that is absent in PAI-2 [1].

Receptor-mediated endocytosis LDLR family Monocyte biology

Tumor Prognostic Value: PAI-2 Expression Correlates with Favorable Outcomes, Opposite to PAI-1

In cancer biology, PAI-2 and PAI-1 exhibit opposite prognostic associations. In breast cancer, high tumor expression of PAI-2 (in combination with uPA) is associated with favorable outcome and relapse-free survival, whereas high PAI-1 correlates with poor prognosis [1]. A 2024 in vivo study using MMTV-PyMT mammary tumor models demonstrated that SerpinB2 deficiency delays tumor development and metastasis, with reduced CK8+ tumor cell dissemination to lymph nodes . Flow cytometry analysis revealed increased NOS2+ M1 macrophages and decreased CD206+ M2 macrophages in SerpinB2-deficient tumors .

Cancer prognosis Breast cancer Tumor microenvironment

uPA:PAI-2 Complex Binds VLDLR with ~5 nM Affinity; Lacks Mitogenic Signaling of PAI-1

The uPA:PAI-2 complex binds the very low-density lipoprotein receptor (VLDLR) with a dissociation constant (KD) of approximately 5 nM, determined via surface plasmon resonance [1]. In contrast, uPA:PAI-1 binds VLDLR with heterogeneous kinetics (KD values of 1.35 nM and 70.1 nM) due to its high-affinity LDLR binding motif [1]. Functionally, while uPA:PAI-1 binding to VLDLR on MCF-7 breast cancer cells propagates intracellular signaling and cell proliferation, uPA:PAI-2 binding does not induce these mitogenic responses, though the complex is still efficiently endocytosed [2]. Introduction of the PAI-1 LDLR motif into PAI-2 (PAI-2YK mutant) confers high-affinity VLDLR binding comparable to uPA:PAI-1 [1].

LDLR family Cell signaling Surface plasmon resonance

CD-Loop Deletion Variant: Improved Recombinant Yield Without Loss of Inhibitory Function

PAI-2 contains a unique 33-amino acid interhelical CD-loop not present in other serpins including PAI-1 [1]. A CD-loop deletion variant (PAI-2 ΔCD-loop) was engineered and characterized. Removal of the CD-loop had no impact on inhibition of solution-phase or cell surface uPA, nor on the rate of uPA clearance from MCF-7 cell surfaces [1]. The ΔCD-loop variant retained VLDLR binding kinetics (KD ~ 5 nM) equivalent to wild-type uPA:PAI-2 complexes [1]. Critically, the ΔCD-loop variant expressed and purified under identical conditions gave both higher yield and higher purity than wild-type PAI-2 [1].

Recombinant protein production Protein engineering Serpin structure

PAI-2 Outcompetes PAI-1 for uPA Inhibition on Adherent Cells in the Presence of Vitronectin

In cellular environments relevant to cancer invasion, PAI-2 is capable of inhibiting uPA in the presence of PAI-1, particularly on adherent cells in the presence of vitronectin [1]. While PAI-1 promotes cell invasion by modulating cell adhesion and migration in a largely uPA-independent manner, PAI-2 could not counteract these PAI-1-mediated adhesion effects [1]. However, elevated PAI-2 levels in the tumor microenvironment could outcompete PAI-1 for uPA inhibition through its classic serpin inhibitory function [1].

Cellular proteolysis Vitronectin uPA competition

PAI-2 (SERPINB2) Optimal Research and Industrial Application Scenarios


Cancer Invasion Studies Requiring uPA-Dependent vs uPA-Independent Pathway Dissection

In cancer models where both PAI-1 and PAI-2 are expressed, PAI-2 enables specific inhibition of uPA proteolytic activity without confounding PAI-1-mediated adhesion and migration effects. This application is supported by evidence that PAI-2 inhibits uPA in the presence of PAI-1 on adherent cells with vitronectin but cannot counteract PAI-1's uPA-independent adhesion modulation [1]. Researchers investigating tumor cell invasion mechanisms should procure PAI-2 rather than relying solely on PAI-1 to achieve clean experimental separation of proteolytic and non-proteolytic pathways [1].

LDLR Family Receptor Binding Studies Requiring Non-Mitogenic Serpin Control

For studies examining VLDLR/LRP1-mediated endocytosis and downstream signaling, PAI-2 serves as an essential non-mitogenic control. The uPA:PAI-2 complex binds VLDLR with KD ~ 5 nM but does not trigger cell proliferation signaling in MCF-7 cells, whereas uPA:PAI-1 induces mitogenic responses [1][2]. Laboratories investigating the uPA/uPAR/LDLR signaling axis should use PAI-2 to distinguish receptor-mediated internalization from proliferative signaling events [2].

Breast Cancer Prognostic Biomarker and Tumor Microenvironment Research

PAI-2 is the preferred serpin for breast cancer studies focused on favorable prognosis and M1/M2 macrophage polarization. SerpinB2 knockout in MMTV-PyMT mice delays tumor progression and reduces CK8+ tumor cell dissemination to lymph nodes, with increased NOS2+ M1 and decreased CD206+ M2 macrophage markers [1]. In human breast cancer datasets, low SerpinB2 combined with high NOS2 and low CD206 expression correlates with favorable survival [1]. Procurement of PAI-2 reagents is essential for researchers validating these biomarker associations or investigating tumor-associated macrophage biology [1].

Recombinant Serpin Production with Improved Yield Using CD-Loop Deletion Constructs

For laboratories requiring high-yield recombinant PAI-2 production, the CD-loop deletion variant (PAI-2 ΔCD-loop) offers superior manufacturing economics. The ΔCD-loop construct produces higher yield and purity than wild-type PAI-2 under identical expression and purification conditions, with no detectable loss of uPA inhibitory function or VLDLR binding affinity [1]. This variant is particularly valuable for high-throughput screening campaigns or structural biology applications requiring milligram quantities of functional protein [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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